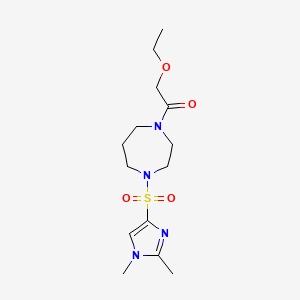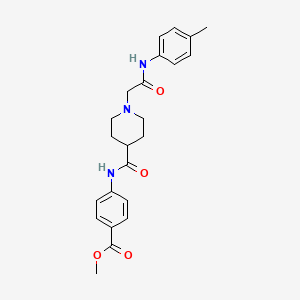
1-Bromo-3-ethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a bromine atom and an ethyl group attached to a cyclobutane ring
Wirkmechanismus
Target of Action
1-Bromo-3-ethylcyclobutane is a type of cycloalkane, which are cyclic hydrocarbons . The primary targets of cycloalkanes like this compound are typically other organic compounds in a chemical reaction. The exact target can vary widely depending on the specific reaction conditions and reagents present.
Mode of Action
The mode of action of this compound is likely to involve a substitution reaction, given its structure. In such reactions, the bromine atom in the compound could be replaced by another atom or group of atoms. The exact nature of this interaction would depend on the specific reaction conditions and the reagents used .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available. As a small, non-polar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on many factors, including its chemical reactivity and the presence of appropriate metabolic enzymes .
Result of Action
The result of this compound’s action would be the formation of a new organic compound, produced by the substitution of the bromine atom with another atom or group of atoms. The exact molecular and cellular effects would depend on the nature of the new compound formed .
Biochemische Analyse
Biochemical Properties
Brominated compounds like 1-Bromo-3-ethylcyclobutane often participate in biochemical reactions as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules .
Cellular Effects
Brominated compounds can influence cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Brominated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Brominated compounds can participate in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-ethylcyclobutene using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-ethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Elimination Reactions: Under suitable conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethylcyclobutene.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, leading to the formation of various products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: Alkenes, such as 3-ethylcyclobutene.
Oxidation and Reduction Reactions: Various oxidized or reduced products, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-ethylcyclobutane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the preparation of more complex molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Although specific biological applications are limited, derivatives of this compound may be explored for their potential biological activities.
Medicine: Research into the medicinal properties of cyclobutane derivatives, including potential antiviral, antibacterial, or anticancer activities, may involve compounds like this compound.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, polymers, and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylcyclobutane: Similar in structure but with a methyl group instead of an ethyl group.
1-Bromo-3-methylcyclobutane: Similar in structure but with a methyl group instead of an ethyl group.
1-Bromo-2-ethylcyclobutane: Similar in structure but with the ethyl group attached to a different carbon atom in the ring.
Uniqueness: 1-Bromo-3-ethylcyclobutane is unique due to the specific positioning of the bromine and ethyl groups on the cyclobutane ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-bromo-3-ethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXKUXGTTHIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)
![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)


![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)
![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2767292.png)
![4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2767293.png)




![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)
